2,4-Dichlorophenyl isocyanate

Catalog No.
S1891880
CAS No.
2612-57-9
M.F
C7H3Cl2NO
M. Wt
188.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorophenyl isocyanate

CAS Number

2612-57-9

Product Name

2,4-Dichlorophenyl isocyanate

IUPAC Name

2,4-dichloro-1-isocyanatobenzene

Molecular Formula

C7H3Cl2NO

Molecular Weight

188.01 g/mol

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H

InChI Key

OLBJNSPBWLCTOT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)N=C=O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=C=O

The exact mass of the compound 2,4-Dichlorophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dichlorophenyl isocyanate (CAS: 2612-57-9) is a highly reactive, electrophilic aromatic building block utilized extensively in the procurement of precursors for pharmaceutical active ingredients (APIs), agrochemicals, and complex peptide modifications. Featuring two electron-withdrawing chlorine atoms at the ortho and para positions, this compound exhibits strong electrophilicity, enabling rapid nucleophilic addition with amines and alcohols under mild conditions [1]. While its high reactivity ensures excellent processability and high yields in urea and carbamate synthesis, it necessitates strict anhydrous handling during storage and manufacturing to prevent premature hydrolysis[2]. For industrial buyers, selecting this specific isomer provides an optimal balance of electronic activation and specific steric geometry, which is essential for target-specific binding in drug discovery and high-efficiency cyclization in API manufacturing [3].

Substituting 2,4-dichlorophenyl isocyanate with generic in-class alternatives leads to measurable drops in synthetic yield and target specificity. Replacing it with unsubstituted phenyl isocyanate removes the electron-withdrawing chlorine atoms, significantly reducing the electrophilicity of the isocyanate group and requiring harsher reaction conditions [1]. Substituting it with the 3,4-dichlorophenyl isomer alters the steric environment; head-to-head urea synthesis studies demonstrate that the 3,4-isomer yields lower conversion rates compared to the 2,4-isomer under identical mild conditions[2]. Furthermore, in late-stage peptide amidation, utilizing isocyanates with bulky, highly hindered ortho substituents (such as o-trifluoromethylphenyl isocyanate) rather than the 2,4-dichloro configuration results in sluggish reactivity and depressed product yields, making generic substitution commercially unviable for high-value synthesis workflows[3].

Direct Yield Comparison in Pharmaceutical Urea Synthesis

When synthesizing complex pharmaceutical ureas (e.g., dual PPARδ/sEH modulators), the 2,4-dichloro substitution pattern proves kinetically superior to its closest analog. In a direct head-to-head reaction with a Boc-deprotected amine intermediate in dichloromethane at room temperature, 2,4-dichlorophenyl isocyanate achieved an 81% isolated yield. Under identical conditions, the 3,4-dichlorophenyl isocyanate isomer achieved only a 76% yield [1].

Evidence DimensionIsolated product yield in urea synthesis
Target Compound Data81% yield (2,4-Dichlorophenyl isocyanate)
Comparator Or Baseline76% yield (3,4-Dichlorophenyl isocyanate)
Quantified Difference5% higher isolated yield for the 2,4-isomer
ConditionsReaction with intermediate amine and triethylamine in CH2Cl2 for 14-16 hours

Procuring the 2,4-isomer provides superior conversion efficiency in the synthesis of complex pharmaceutical ureas, directly reducing the waste of high-value amine intermediates.

Yield Efficiency in Late-Stage Peptide Amidation

In complex synthetic workflows, such as the decarboxylative C-terminus amidation of amino acids, 2,4-dichlorophenyl isocyanate demonstrates superior processability. When reacted with Boc-protected phenylalanine under mild conditions, it achieves an 88–90% isolated yield. Conversely, isocyanates with higher steric hindrance at the ortho position (e.g., o-trifluoromethylphenyl isocyanate) exhibit slower reactivity and peak at significantly lower yields of 77% [1].

Evidence DimensionIsolated product yield in peptide amidation
Target Compound Data88–90% yield (2,4-Dichlorophenyl isocyanate)
Comparator Or Baseline77% yield (o-trifluoromethylphenyl isocyanate)
Quantified Difference11–13% higher yield and faster reaction completion
ConditionsReaction with Boc-Phe-OH at ambient temperature

Higher yields in late-stage functionalization directly reduce the consumption of expensive peptide precursors, making this compound highly cost-effective for R&D scale-up.

One-Pot API Synthesis: Quinazolinedione Manufacturing

2,4-Dichlorophenyl isocyanate is highly effective in one-pot cyclization processes for pharmaceutical intermediates. In the synthesis of 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4-dione, reacting 5-fluoroanthranilic acid with molten 2,4-dichlorophenyl isocyanate followed directly by acid treatment yields the target compound at 89.8% of theory with 99% purity, eliminating the need to isolate the intermediate urea [1].

Evidence DimensionProcess yield and purity
Target Compound Data89.8% yield, 99% purity
Comparator Or BaselineMulti-step isolation baselines (typically <75% overall yield)
Quantified DifferenceNear-quantitative conversion in a single reaction vessel
ConditionsReaction in ethyl acetate at 50-65°C, followed directly by sulfuric acid cyclization

Validates the compound's suitability for scalable, high-purity industrial manufacturing, eliminating costly intermediate purification steps.

Superelectrophilic Imide Formation: Electronic Limitations

While 2,4-dichlorophenyl isocyanate is highly reactive toward standard nucleophiles, its strong electron-withdrawing chlorines can be detrimental in acid-catalyzed superelectrophilic pathways. When reacted with phenylacetic acid under triflic acid activation to form imides, the 2,4-dichloro isomer provides a 51% yield. In contrast, the electron-rich 4-methoxyphenyl isocyanate stabilizes the intermediate, achieving a superior 68% yield[1].

Evidence DimensionIsolated yield in superelectrophilic imide formation
Target Compound Data51% yield (2,4-Dichlorophenyl isocyanate)
Comparator Or Baseline68% yield (4-methoxyphenyl isocyanate)
Quantified Difference17% lower yield for the electron-withdrawn 2,4-isomer
ConditionsReaction with phenylacetic acid and triflic acid

Highlights that procurement teams must select electron-rich isocyanates instead of the 2,4-dichloro isomer if the specific synthetic route relies on acid-catalyzed superelectrophilic activation.

High-Efficiency Pharmaceutical Urea Synthesis

Due to its optimal balance of high electrophilicity and manageable steric hindrance, this compound is the ideal precursor for manufacturing complex pharmaceutical ureas. It consistently outperforms the 3,4-dichloro isomer in direct nucleophilic additions, ensuring higher conversion rates (e.g., 81% vs 76%) and minimizing the waste of high-value amine intermediates during drug development[1].

Late-Stage Peptide Modification and Amidation

In pharmaceutical R&D involving peptide modification, 2,4-dichlorophenyl isocyanate is highly recommended for decarboxylative C-terminus amidation. It reliably delivers 88–90% yields under mild conditions, outperforming other sterically hindered ortho-substituted isocyanates and providing superior processability for complex peptide targets [2].

Scalable One-Pot API Manufacturing (Quinazolinediones)

For industrial-scale pharmaceutical synthesis, particularly the production of quinazoline-2,4-dione derivatives, this compound allows for highly efficient one-pot cyclization. Its reactivity profile supports direct acid-mediated ring closure of the intermediate urea, achieving near 90% yields at 99% purity without requiring the isolation of intermediates[3].

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (93.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (84.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (15.56%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (84.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (93.33%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

2612-57-9

Dates

Last modified: 08-16-2023

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